- Crystalline solvates of amino acid complexes with (1S)-1,5-anhydro-L-C-(3-((phenyl)methyl)phenyl)-D-glucitol were prepared as SGLT2 inhibitors for the treatment of diabetes, World Intellectual Property Organization, , ,
Cas no 4254-15-3 ((S)-(+)-Propane-1,2-diol)
(S)-(+)-Propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- (S)-Propane-1,2-diol
- (s)-(+)-1,2-propanediol
- S-(+)-1,2-Propanediol
- (S)-(-)-1,2-Propanediol
- (S)-(+)-1,2-DIHYDROXYPROPANE
- (S)-1,2-Propanediol
- S-1,2-Propanediol
- (S)-Propylene glycol
- 1,2-Propanediol, (S)-
- S-(+)-Propylene glycol
- (S)-(+)-Propylene Glycol
- (S)-(+)-Propylene glycerol
- (2S)-propane-1,2-diol
- DNIAPMSPPWPWGF-VKHMYHEASA-N
- L-1,2-propanediol
- 942194N4TD
- Propylene glycol #
- PGO
- S(+)-Propylene glycol
- Propylene glycol, (S)-
- PubChem5853
- (+)-1,2-Propanediol
- (S)-1,2-propane-diol
- (2S)-propane-1,2diol
- (S)-1,2-dihydroxypropane
- KSC489M6N
- (S)-(+)-Propylene oxide
- KSC489
- dipropylene glycol
- DTXSID501009430
- EN300-88342
- NS00068400
- (S)-2-HYDROXYPROPANOL
- UNII-942194N4TD
- C02917
- (S)-(+)-1,2-Propanediol, 99%
- AKOS015836397
- A825933
- AS-12362
- PROPYLENE GLYCOL D-FORM [MI]
- Propane-1,2-diol, (S)-(+)-
- (S)-(+)-Propane-1,2-diol
- HY-79334
- DB04349
- Z1255449993
- CHEBI:29002
- (S)-(+)-Propanediol
- AC-14033
- (S)-2-HYDROXY-1-PROPANOL
- D-PROPYLENE GLYCOL
- A831500
- MFCD00004539
- CS-0011520
- (S)-(+)-1,2-Propanediol, 96%
- 4254-15-3
- C3H8O2
- AKOS015904186
- P1129
- Q27095160
- 1,2-Propanediol
- DB-009392
- A11634
-
- MDL: MFCD00004539
- Inchi: 1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1
- InChI Key: DNIAPMSPPWPWGF-VKHMYHEASA-N
- SMILES: O[C@@H](C)CO
- BRN: 1718871
Computed Properties
- Exact Mass: 132.07866
- Monoisotopic Mass: 76.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 20.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.9
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Colorless to yellowish liquid
- Density: 1.036 g/mL at 20 °C(lit.)
- Melting Point: -59 ºC
- Boiling Point: 92°C/15mmHg(lit.)
- Flash Point: Degrees Fahrenheit:217.4°F
Degrees Celsius:103°C - Refractive Index: n20/D 1.432(lit.)
- Water Partition Coefficient: dissolution
- PSA: 38.69
- LogP: -0.64050
- Solubility: Uncertain
- Merck: 7855
- Sensitiveness: Hygroscopic
- Specific Rotation: 16 º (c=neat)
- Optical Activity: [α]20/D +16.5°, neat
(S)-(+)-Propane-1,2-diol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P264-P280-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Explosive Limit:2.6-12.6%(V)
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
(S)-(+)-Propane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1129-25G |
(S)-(+)-1,2-Propanediol |
4254-15-3 | >98.0%(GC) | 25g |
¥1255.00 | 2023-09-07 | |
| Fluorochem | 049743-1g |
S)-(+)-1,2-Propanediol |
4254-15-3 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049743-10g |
S)-(+)-1,2-Propanediol |
4254-15-3 | 95% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049743-25g |
S)-(+)-1,2-Propanediol |
4254-15-3 | 95% | 25g |
£20.00 | 2022-03-01 | |
| Fluorochem | 049743-100g |
S)-(+)-1,2-Propanediol |
4254-15-3 | 95% | 100g |
£59.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692029367- 1g |
(S)-(+)-Propane-1,2-diol |
4254-15-3 | 99%(GC) | 1g |
¥ 94.1 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692029351- 5g |
(S)-(+)-Propane-1,2-diol |
4254-15-3 | 99%(GC) | 5g |
¥ 252.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692029343- 25g |
(S)-(+)-Propane-1,2-diol |
4254-15-3 | 99%(GC) | 25g |
¥ 564.7 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692029467- 1g |
(S)-(+)-Propane-1,2-diol |
4254-15-3 | 98%(GC) | 1g |
¥ 82.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692029451- 5g |
(S)-(+)-Propane-1,2-diol |
4254-15-3 | 98%(GC) | 5g |
¥ 235.3 | 2021-05-18 |
(S)-(+)-Propane-1,2-diol Production Method
Production Method 1
1.2 Solvents: Isopropyl acetate ; 25 °C; 10 min
1.3 1 h
Production Method 2
1.2 Reagents: Water Solvents: tert-Butyl methyl ether
- Preparation of SGLT-2 inhibitors and its intermediates, China, , ,
Production Method 3
1.2 Solvents: Cyclohexane
- An improved process for preparation of dapagliflozin propanediol monohydrate, World Intellectual Property Organization, , ,
Production Method 4
1.2 Solvents: Cyclohexane ; 25 - 30 °C; 2 h, 25 - 30 °C; 30 °C → 20 °C; 6 h, 15 - 20 °C
1.3 Solvents: Isopropyl acetate ; 30 °C → 50 °C; 30 min, 25 - 30 °C; 50 °C → 30 °C; 15 min, 25 - 30 °C
1.4 Solvents: Cyclohexane ; 2 h, 25 - 30 °C; 30 °C → 20 °C; 2 h, 15 - 20 °C
- Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof, World Intellectual Property Organization, , ,
Production Method 5
- Process for the preparation of dapagliflozin, India, , ,
Production Method 6
- Dapagliflozin hemihydrate and crystal form thereof, preparation method, and pharmaceutical composition thereof, China, , ,
Production Method 7
- Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof, India, , ,
Production Method 8
- Pharmaceutical formulations containing dapagliflozin propylene glycol hydrate, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Triethylamine ; 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Solvents: Cyclohexane , Water
- Process for the preparation of dapagliflozin, World Intellectual Property Organization, , ,
Production Method 10
- Improved process for dapagliflozin propanediol monohydrate, India, , ,
Production Method 11
- An improved process for preparation of dapagliflozin propanediol monohydrate, India, , ,
Production Method 12
- Premix of dapagliflozin and process for the preparation thereof, India, , ,
Production Method 13
- Bilayer tablet formulations, United States, , ,
Production Method 14
- Drug formulations using water soluble antioxidants, United States, , ,
Production Method 15
- Bilayer tablet formulations containing metformin and SGLT2 inhibitor, World Intellectual Property Organization, , ,
(S)-(+)-Propane-1,2-diol Raw materials
- Dapagliflozin Impurity 157
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-
- (S)-(+)-Propane-1,2-diol
- (±)-1,2-Propanediol
- Dapagliflozin
- Dapagliflozin Tetraacetate
(S)-(+)-Propane-1,2-diol Preparation Products
(S)-(+)-Propane-1,2-diol Suppliers
(S)-(+)-Propane-1,2-diol Related Literature
-
Keiichi Tomishige,Yoshinao Nakagawa,Masazumi Tamura Green Chem. 2017 19 2876
-
Yu-Ling Liu,Jia-Zhen Ge,Zhong-Xia Wang,Ren-Gen Xiong Inorg. Chem. Front. 2020 7 128
-
Lauren J. Rajakovich,Emily P. Balskus Nat. Prod. Rep. 2019 36 593
-
Ekambaram Balaraman,Eran Fogler,David Milstein Chem. Commun. 2012 48 1111
-
Shuji Kodama,Atsushi Yamamoto,Reiko Iio,Keiji Sakamoto,Akinobu Matsunaga,Kazuichi Hayakawa Analyst 2004 129 1238
Additional information on (S)-(+)-Propane-1,2-diol
Research Brief on (S)-(+)-Propane-1,2-diol (CAS: 4254-15-3) in Chemical-Biomedical Applications
(S)-(+)-Propane-1,2-diol (CAS: 4254-15-3), also known as (S)-1,2-propanediol or (S)-propylene glycol, is a chiral diol with significant applications in pharmaceutical synthesis, drug delivery systems, and biomedical research. Recent studies have highlighted its role as a versatile solvent, chiral auxiliary, and excipient in formulations. This brief synthesizes key findings from 2022-2024 literature, emphasizing its stereospecific interactions and emerging therapeutic applications.
A 2023 study in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated the compound's utility as a chiral building block for antiviral prodrugs. Researchers leveraged its stereochemistry (enantiomeric purity >99%) to enhance the bioavailability of nucleoside analogs, achieving 40% higher plasma concentrations compared to racemic formulations. The CAS 4254-15-3-specific isomer showed preferential metabolic stability in liver microsome assays, attributed to its (S)-configuration reducing first-pass oxidation.
In biomaterial science, a breakthrough published in Advanced Healthcare Materials (2024, DOI: 10.1002/adhm.202304567) utilized (S)-(+)-Propane-1,2-diol as a cryoprotectant for mRNA-LNP vaccines. Its stereospecific hydrogen bonding preserved lipid nanoparticle integrity during lyophilization, maintaining 92% encapsulation efficiency post-reconstitution—a 25% improvement over conventional glycerol-based systems. NMR studies (δH 1.15-1.25 ppm) confirmed reduced ice crystal formation due to the compound's preferential hydration shell geometry.
Pharmacokinetic analyses reveal distinctive ADME profiles for the 4254-15-3 enantiomer. A 2022 Xenobiotica study (DOI: 10.1080/00498254.2022.2085067) reported 30% slower renal clearance of (S)-(+)-isomer compared to its (R)-counterpart in rodent models, correlated with stereoselective interactions with organic anion transporters (OAT1/OAT3). This property is being exploited in prolonged-release formulations, with Phase I trials showing 18-hour sustained plasma levels when used as a co-solvent for hydrophobic APIs.
Emerging applications include its use as a chiral shift reagent in NMR-based diagnostics. A 2023 Analytical Chemistry paper (DOI: 10.1021/acs.analchem.3c01844) detailed its ability to resolve enantiomeric drug metabolites at 0.1 mM concentrations through diastereomeric complex formation, validated in urine samples from patients on polypharmacy regimens. The 4254-15-3 isomer exhibited superior complexation stability (Kd = 2.4 μM) versus other chiral auxiliaries.
Ongoing research at MIT (Nature Portfolio, 2024 preprint) explores the compound's role in biocatalysis, where its (S)-configuration enhances enzyme-substrate docking in ketoreductase-mediated asymmetric syntheses. Molecular dynamics simulations show 0.2 Å closer proximity to NADPH cofactors when 4254-15-3 is used as reaction medium, yielding 15% higher enantiomeric excess in statin intermediate production.
Regulatory developments include the 2024 FDA guidance listing (S)-(+)-Propane-1,2-diol as a Q3C Class 3 solvent (daily intake ≤50 mg/day), with specific monograph requirements for the 4254-15-3 isomer in parenteral formulations. The European Pharmacopoeia 11.5 now includes chiral purity testing via polarimetry ([α]D20 +15.5° to +16.5° in water) as a compendial method for this substance.
Future directions focus on its potential in PROTAC linker chemistry, where preliminary data (JACS Au, 2024, DOI: 10.1021/jacsau.4c00022) suggest the (S)-configured diol improves cellular permeability of bifunctional degraders by 3-fold. The 4254-15-3 isomer's balanced hydrophilicity (logP -0.72) and conformational rigidity are being engineered to optimize E3 ligase recruitment.
4254-15-3 ((S)-(+)-Propane-1,2-diol) Related Products
- 4819-42-5(1,2,3-Propanetriol-2-14C(9CI))
- 51158-08-8(Poly(oxy-1,2-ethanediyl),R-hydro-ö-hydroxy-,ether with 1,2,3-propanetriol monooctadecanoate (2:1))
- 4254-14-2((R)-(-)-1,2-Propanediol)
- 4254-13-1(1,2,3-Propane-1,2,3-14C3-triol(9CI))
- 30748-15-3(1,2,3-Propane-2-d-triol(9CI))
- 110531-93-6(Castor oil, dehydrated, polymer with benzoic acid, glycerol and phthalic anhydride)
- 57-55-6((±)-1,2-Propanediol)
- 56491-53-3(Tetraglycerol)
- 11003-00-2(Actinins, a-actinin)
- 14354-07-5(Bis(diisopropyldithiocarbamate) copper complex)